3-(2-Methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) []. It is classified as a research chemical and has been investigated for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
The molecular structure of 3-(2-methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine consists of a central [, , ]triazolo[4,3-a]pyridine core. A trifluoromethyl group is attached at the 8th position and a 2-methoxy-5-pyrimidinyl substituent is located at the 3rd position of the core structure.
3-(2-Methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) []. This means it binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. This potentiation of mGlu2 receptor activity is believed to underlie its potential therapeutic effects in various preclinical models of neurological and psychiatric disorders.
The primary application of 3-(2-methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine in scientific research is in preclinical studies investigating its potential as a therapeutic agent for neurological and psychiatric disorders. Specifically, it has demonstrated efficacy in rodent models relevant to the treatment of psychosis []:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2